Cas no 1482982-84-2 (1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide)

1,1-Difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide is a specialized sulfonamide derivative featuring a difluoromethyl group and a piperidinyl-substituted pyrazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motif, which combines fluorine atoms with a sulfonamide functional group, enhancing its potential as a bioactive scaffold. The presence of the piperidine ring contributes to improved solubility and bioavailability, while the difluoromethyl group may influence metabolic stability and binding affinity. Its precise reactivity and applications depend on further functionalization, making it a versatile intermediate for the development of novel therapeutic agents, particularly in targeting enzymes or receptors where fluorinated sulfonamides exhibit selective activity.
1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide structure
1482982-84-2 structure
Product Name:1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide
CAS No:1482982-84-2
MF:C9H14F2N4O2S
MW:280.294867038727
CID:5151126
PubChem ID:64179868
Update Time:2025-06-08

1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide, 1,1-difluoro-N-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-
    • 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide
    • Inchi: 1S/C9H14F2N4O2S/c10-9(11)18(16,17)14-7-5-13-15(6-7)8-1-3-12-4-2-8/h5-6,8-9,12,14H,1-4H2
    • InChI Key: OPQMKSSGDVYOLR-UHFFFAOYSA-N
    • SMILES: C(F)(F)S(NC1=CN(C2CCNCC2)N=C1)(=O)=O

1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide Pricemore >>

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Additional information on 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide

Comprehensive Overview of 1,1-Difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 1482982-84-2)

1,1-Difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide (CAS No. 1482982-84-2) is a specialized sulfonamide derivative with a unique molecular structure combining piperidine and pyrazole moieties. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Its difluoromethyl group enhances metabolic stability, making it a candidate for drug discovery programs targeting enzyme modulation and receptor interactions.

The structural complexity of 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide offers versatility in synthetic applications. Researchers are exploring its role in designing small-molecule inhibitors, particularly in oncology and inflammation studies. The piperidin-4-yl segment contributes to improved blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development. Recent publications highlight its utility in kinase inhibition assays, aligning with the growing demand for precision medicine solutions.

From a synthetic chemistry perspective, the methanesulfonamide functional group in this compound enables selective derivatization. This feature is pivotal for creating structure-activity relationship (SAR) libraries, a trending topic in AI-driven drug discovery. Computational chemists frequently search for CAS 1482982-84-2 in conjunction with molecular docking studies, as its rigid framework serves as an ideal scaffold for virtual screening platforms like AutoDock Vina or Schrödinger Suite.

Environmental and regulatory considerations for 1482982-84-2 follow standard REACH compliance protocols. Unlike volatile organofluorines, its stabilized carbon-fluorine bonds minimize ecological impact—a key concern in green chemistry initiatives. Analytical methods such as LC-MS and NMR spectroscopy are routinely employed for purity verification, addressing the pharmaceutical industry's emphasis on quality-by-design (QbD) principles.

Market intelligence indicates rising patent filings involving 1,1-difluoro-N-1-(piperidin-4-yl)-1H-pyrazol-4-ylmethanesulfonamide, particularly in GPCR-targeted therapies. Its logP value (predicted ~1.8) suggests favorable pharmacokinetics, explaining its popularity in medicinal chemistry optimization projects. Suppliers often list it under high-purity building blocks for peptidomimetic synthesis, catering to the booming biologics sector.

Handling protocols for CAS 1482982-84-2 emphasize standard laboratory precautions. While not classified as hazardous under GHS, researchers recommend using anhydrous conditions during reactions due to the sulfonamide group's sensitivity to hydrolysis. Storage at -20°C under argon is advised for long-term stability, a detail frequently queried in chemical forums and electronic lab notebooks (ELN) discussions.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where the piperidine-pyrazole core acts as a linker. This aligns with the targeted protein degradation revolution—one of the most searched topics in 2024 drug development trends. CROs increasingly include this compound in their fragment-based drug design (FBDD) portfolios, capitalizing on its balanced ligand efficiency metrics.

For analytical reference, the 1H-pyrazol-4-yl proton signals typically appear at 7.8–8.2 ppm in DMSO-d6, while the piperidinyl protons show characteristic multiplet patterns at 2.5–3.0 ppm. These spectral features assist in structure elucidation, a common challenge noted in organic chemistry Q&A platforms like ResearchGate.

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